molecular formula C25H38N2O6 B13398147 (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine

Cat. No.: B13398147
M. Wt: 462.6 g/mol
InChI Key: JODDUFBZPMVOHC-UHFFFAOYSA-N
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Description

Z-Asp-OMe DCHA, also known as N-Carbobenzyloxy-L-aspartic acid α-methyl ester dicyclohexylamine, is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is often used in peptide synthesis and serves as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Asp-OMe DCHA can be synthesized through the reaction of N-Carbobenzyloxy-L-aspartic acid with methanol in the presence of dicyclohexylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the synthesis of Z-Asp-OMe DCHA follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Z-Asp-OMe DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Z-Asp-OMe DCHA involves its role as a protected ester in peptide synthesis. The compound undergoes deprotection to release the active L-aspartic acid, which can then participate in peptide bond formation. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Asp-OMe DCHA is unique due to its combination of the carbobenzyloxy protecting group and the dicyclohexylamine component, which provides enhanced stability and solubility in organic solvents. This makes it particularly useful in solid-phase peptide synthesis and other applications requiring high stability .

Properties

Molecular Formula

C25H38N2O6

Molecular Weight

462.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2

InChI Key

JODDUFBZPMVOHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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